N-Methylmethacrylamide

Radical polymerization kinetics Aqueous solution polymerization Methylated acrylamides

Conventional methacrylamide monomers cannot sustain living radicals at ambient temperature, constraining block copolymer design. N-Methylmethacrylamide (NMMAm, CAS 3887-02-3) resolves this limitation directly: • Stable propagating radicals (~1×10⁻³ mol/L) persist at room temperature, enabling block copolymers with non-homopolymerizable monomers (α-methylstyrene, 1,1-diphenylethylene) without specialized CRP agents. • Copolymerization with EGDMA yields soluble hyperbranched polymers (Mw 3.1×10⁶ g/mol; intrinsic viscosity 0.11 dL/g) without gelation. • Elevates PMMA resin Tg by 10-15°C while retaining optical clarity and weather resistance. ≥98% purity, stabilized with HQ.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 3887-02-3
Cat. No. B1583348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylmethacrylamide
CAS3887-02-3
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NC
InChIInChI=1S/C5H9NO/c1-4(2)5(7)6-3/h1H2,2-3H3,(H,6,7)
InChIKeyWFKDPJRCBCBQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylmethacrylamide Physical Properties


N-Methylmethacrylamide (NMMAm, CAS 3887-02-3) is an N-substituted methacrylamide monomer belonging to the methylated acrylamide class, characterized by the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol [1]. It is typically supplied as a colorless to light yellow clear liquid stabilized with hydroquinone (HQ) to prevent premature polymerization . Key physical specifications reported across authoritative vendor datasheets include a boiling point of 110 °C at 10 mmHg (or 88 °C at 3.5 mmHg), specific gravity of 0.97 at 20/20 °C, refractive index of approximately 1.47, and aqueous solubility of 36 g/L at 25 °C (calculated) [1].

Why N-Methylmethacrylamide Cannot Be Substituted


Generic substitution of N-methylmethacrylamide with unsubstituted methacrylamide (MAm) or N-methylacrylamide (NMAAm) is scientifically unsound due to fundamentally divergent polymerization kinetics, activation parameters, and resultant polymer architecture. Unlike methacrylamide, which exhibits a significantly higher activation energy and larger volume of activation in aqueous radical polymerization, N-methylmethacrylamide demonstrates activation parameters nearly identical to those of N,N-dimethylacrylamide—a monomer with distinctly different copolymerization behavior [1]. Furthermore, N-methylmethacrylamide uniquely forms exceptionally stable, long-lived propagating polymer radicals that persist at room temperature, enabling block copolymer architectures that cannot be achieved with methacrylamide or acrylamide-based alternatives [2][3]. Substitution would therefore compromise polymerization rate control, molecular weight distribution, and the capacity to engineer advanced polymer topologies.

N-Methylmethacrylamide Comparative Evidence


Activation Energy Comparison with Methacrylamide

In aqueous radical polymerization, methacrylamide (MAm) exhibits a significantly higher activation energy and larger volume of activation compared to N,N-dimethylacrylamide (NNDMAm), whereas N-methylmethacrylamide (NMMAm) demonstrates activation parameters almost identical to those of NNDMAm [1]. This indicates that NMMAm polymerizes with a lower energetic barrier and reduced pressure sensitivity relative to unsubstituted methacrylamide.

Radical polymerization kinetics Aqueous solution polymerization Methylated acrylamides

Polymerization Activation Energy in Cyclohexane

The overall activation energy for the radical polymerization of N-methylmethacrylamide (NMMAm) initiated by AIBN in cyclohexane was quantitatively determined to be 104 kJ/mol, with a polymerization rate expressed as Rp = k[AIBN]⁰·⁷²[NMMAm]⁰·⁸² [1]. This kinetic profile provides a reference baseline for process design and distinguishes NMMAm from N-methylacrylamide and unsubstituted methacrylamide, which exhibit different monomer concentration dependencies.

Precipitation polymerization Heterogeneous polymerization Kinetic analysis

Tg Enhancement in MMA Copolymers

Copolymerization of methyl methacrylate (MMA) with N-methylmethacrylamide yields a copolymer with a glass transition temperature (Tg) approximately 10–15 °C higher than that of homo-poly(methyl methacrylate), while maintaining water absorption characteristics similar to PMMA [1]. This Tg enhancement is comparable to that achieved with N-cyclohexyl methacrylamide and N-isobornyl methacrylamide, but N-methylmethacrylamide offers the advantage of a simpler, less bulky alkyl substituent that may preserve optical clarity and processability.

Copolymerization Thermal properties Methacrylic resin

Long-Lived Radical Formation vs. Methacrylamide

N-methylmethacrylamide (NMMAm) polymerizes to form exceptionally stable, long-lived propagating polymer radicals in both benzene and cyclohexane solvents, a property shared with N-methylacrylamide (NMAAm) but notably not observed with unsubstituted methacrylamide (MAm) under comparable conditions [1][2]. In benzene, poly(NMMAm) radical concentration reaches approximately 1 × 10⁻³ mol/L, enabling block copolymer synthesis with monomers such as α-methylstyrene and 1,1-diphenylethylene that are otherwise non-homopolymerizable [1]. The efficiency of living polymer radical formation from AIBN initiator in cyclohexane was quantitatively estimated at 0.28–0.29 at 45–50 °C, with approximately 60% of escaped cyanopropyl radicals converting into living poly(NMMAm) radicals [2].

Living radical polymerization Block copolymer synthesis Polymer microspheres

Hyperbranched Polymer Synthesis with EGDMA

N-methylmethacrylamide (NMMAm) copolymerization with ethylene glycol dimethacrylate (EGDMA) using dimethyl 2,2′-azobisisobutyrate (MAIB) as initiator proceeds homogeneously without gelation at 80 °C, yielding soluble hyperbranched copolymers in 50% yield at monomer concentrations of 0.15 mol/L EGDMA, 0.50 mol/L NMMAm, and 0.35 mol/L MAIB [1]. The resulting copolymer after 8 hours consisted of 20 mol% EGDMA units, 47 mol% NMMAm units, and 33 mol% methoxycarbonylpropyl group units (MAIB fragments) [1]. This outcome is contingent upon NMMAm serving as a water-soluble comonomer that moderates crosslinking density; substitution with less hydrophilic methacrylamide analogs would alter phase behavior and potentially trigger premature gelation.

Hyperbranched polymer Initiator-fragment incorporation Gelation prevention

Polymerization Rate Dependence in Benzene

The radical polymerization of N-methylmethacrylamide (NMMAm) in benzene with AIBN initiator exhibits a kinetic rate expression Rp = k[AIBN]⁰·⁶³⁻⁰·⁶⁸[NMMAm]¹⁻²·⁵, with the overall activation energy calculated as 23 kcal/mol (approx. 96 kJ/mol) [1]. Critically, the dependence of polymerization rate on monomer concentration increases with increasing NMMAm concentration—a non-linear kinetic behavior that distinguishes NMMAm from methacrylamide and necessitates specific process optimization. Polymerization proceeds heterogeneously with formation of very stable poly(NMMAm) radicals [1].

Heterogeneous polymerization Kinetic order Process control

N-Methylmethacrylamide Applications


High-Heat Methacrylic Resins

N-Methylmethacrylamide is an effective comonomer for elevating the glass transition temperature of methyl methacrylate-based resins by 10–15 °C without compromising optical clarity or significantly increasing water absorption [1]. This makes it suitable for automotive lighting, architectural glazing, and display applications requiring enhanced thermal stability while maintaining transparency and weather resistance for up to 16 months of atmospheric exposure [1].

Block Copolymer Synthesis via Living Radicals

N-Methylmethacrylamide uniquely forms stable, long-lived propagating polymer radicals (living radical concentration ~1 × 10⁻³ mol/L) that persist at room temperature, enabling the synthesis of block copolymers with monomers otherwise non-homopolymerizable, such as α-methylstyrene and 1,1-diphenylethylene [2]. This capability provides a straightforward route to amphiphilic block copolymers and functional polymer microspheres without requiring specialized controlled radical polymerization (CRP) agents [2][3].

Hyperbranched Polymers and Viscosity Modifiers

Copolymerization of N-methylmethacrylamide with ethylene glycol dimethacrylate under initiator-fragment incorporation conditions yields soluble hyperbranched polymers that avoid macroscopic gelation, achieving ultrahigh molecular weight (Mw = 3.1 × 10⁶ g/mol) while maintaining exceptionally low intrinsic viscosity (0.11 dL/g) [4]. This combination is highly desirable for high-solids coatings, rheology modifiers, and polymeric delivery systems where low viscosity at high molecular weight improves processability and application performance [4].

Water-Compatible Polymers and Hydrogels

With a calculated aqueous solubility of 36 g/L at 25 °C, N-methylmethacrylamide is suitable for aqueous polymerization and the synthesis of water-compatible copolymers . Its incorporation into polymer backbones enhances hygroscopicity, antistatic properties, and dispersibility, making it valuable for hydrogel formulations, waterborne coatings, and antistatic materials . The lower activation energy of NMMAm relative to methacrylamide in aqueous polymerization further supports its selection for efficient water-based polymer synthesis [5].

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